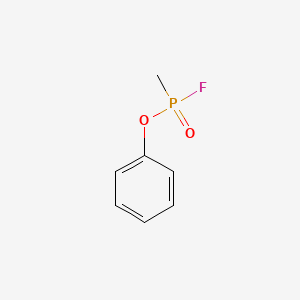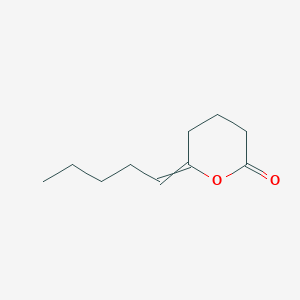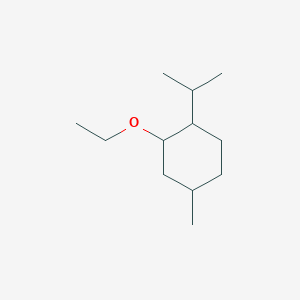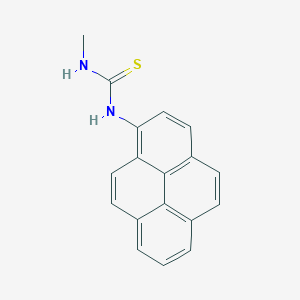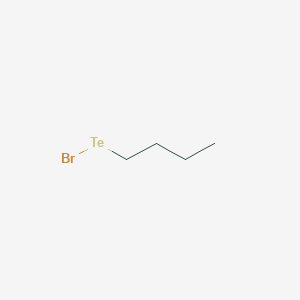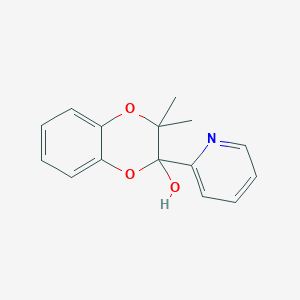![molecular formula C8H16O2S B14262307 4-[(Butylsulfanyl)methyl]-1,3-dioxolane CAS No. 135605-35-5](/img/structure/B14262307.png)
4-[(Butylsulfanyl)methyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Butylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a butylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of a dioxolane derivative with a butylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated dioxolane reacts with butylthiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
4-[(Butylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated dioxolane derivatives.
Substitution: Various substituted dioxolane compounds depending on the nucleophile used.
科学的研究の応用
4-[(Butylsulfanyl)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(Butylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfanyl group. This group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-[(Alkylsulfanyl)methyl]-1,3-dioxolane: Similar structure with different alkyl groups.
4-[(Butylsulfanyl)methyl]-1,2-benzenediol: Contains a benzenediol ring instead of a dioxolane ring.
S-[(tert-Butylsulfanyl)methyl] O,O-diethyl phosphorodithioate: An organophosphate compound with a similar sulfanyl group.
Uniqueness
4-[(Butylsulfanyl)methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a butylsulfanyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
135605-35-5 |
|---|---|
分子式 |
C8H16O2S |
分子量 |
176.28 g/mol |
IUPAC名 |
4-(butylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2S/c1-2-3-4-11-6-8-5-9-7-10-8/h8H,2-7H2,1H3 |
InChIキー |
ZJUMHDXKRCRISI-UHFFFAOYSA-N |
正規SMILES |
CCCCSCC1COCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


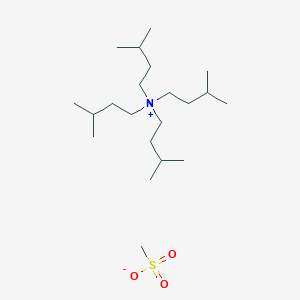
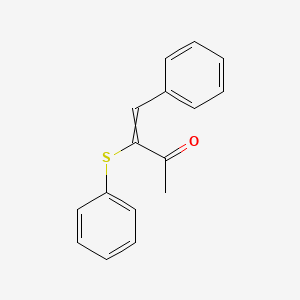
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
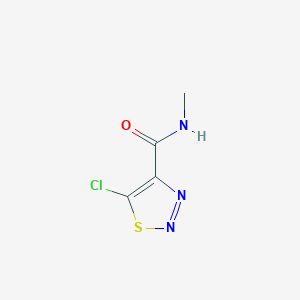
![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
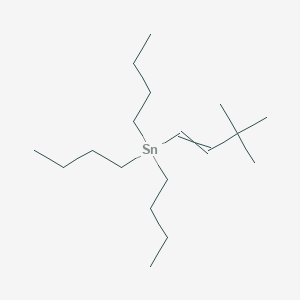

![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
